2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione
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Overview
Description
2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with isoindole-1,3-dione under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as selenium dioxide, which facilitates the oxidation of cycloheptatriene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can modulate dopamine receptors, influencing neurological pathways and potentially offering therapeutic benefits in conditions like Parkinson’s disease . The compound’s structure allows it to interact with various enzymes and receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tropone: A related compound with a similar cycloheptatriene ring structure but differing in functional groups.
Uniqueness
2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione is unique due to its combination of the cycloheptatriene ring and isoindole-1,3-dione moiety
Properties
CAS No. |
92497-80-8 |
---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c17-14-12-9-5-6-10-13(12)15(18)16(14)11-7-3-1-2-4-8-11/h1-11H |
InChI Key |
FFRBLLZZLAGORU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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